Acridine Yellow

Description

Properties

IUPAC Name |

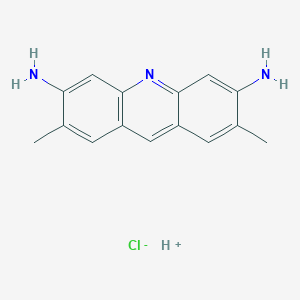

2,7-dimethylacridine-3,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3.ClH/c1-8-3-10-5-11-4-9(2)13(17)7-15(11)18-14(10)6-12(8)16;/h3-7H,16-17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLGAKMTYHWWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C=C(C(=C3)C)N)N=C2C=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92-26-2 (Parent) | |

| Record name | Acridine Yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2059649 | |

| Record name | 2,7-Dimethylacridin-3,6-yldiamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-49-9 | |

| Record name | Acridine Yellow | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridine Yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine Yellow G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Acridinediamine, 2,7-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Dimethylacridin-3,6-yldiamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dimethylacridin-3,6-yldiamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRIDINE YELLOW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0923J4F9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Acridine Yellow Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine Yellow is a metachromatic fluorescent dye belonging to the acridine family. Its utility in cellular and molecular biology stems from its ability to differentially stain nucleic acids and act as a pH indicator in acidic organelles. This technical guide provides a comprehensive overview of the core mechanisms governing this compound staining, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes. While structurally similar to the more extensively studied Acridine Orange, this compound possesses distinct spectral properties that make it a valuable tool in various research applications.

Core Staining Mechanisms

The staining properties of this compound are primarily dictated by two key mechanisms: its interaction with nucleic acids and its behavior as a weak base in environments with pH gradients.

Interaction with Nucleic Acids

This compound binds to both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) through distinct modes of interaction, resulting in differential fluorescence emission. This property allows for the simultaneous visualization and differentiation of these nucleic acids within a cell.

-

Intercalation into Double-Stranded DNA (dsDNA): The planar, heterocyclic ring structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation is the primary mode of binding to dsDNA. When intercalated, the this compound monomer is excited by blue light and emits a bright green to yellow-green fluorescence.[1][2]

-

Electrostatic Interaction with Single-Stranded Nucleic Acids (ssRNA and ssDNA): this compound, being a cationic dye, interacts with the negatively charged phosphate backbone of single-stranded nucleic acids like RNA and denatured DNA. This electrostatic attraction leads to the aggregation of this compound molecules along the nucleic acid strand. These aggregates exhibit a red-shifted fluorescence emission, appearing orange to red.

dot

Caption: Mechanism of differential staining of nucleic acids by this compound.

Accumulation in Acidic Organelles (Lysosomes)

This compound is a weak base, meaning it can exist in both a charged (protonated) and uncharged (deprotonated) state depending on the pH of its environment. This property is exploited for the staining of acidic organelles such as lysosomes.

-

Membrane Permeability: In its uncharged, lipophilic state at the neutral pH of the cytoplasm, this compound can freely permeate cellular and organellar membranes.

-

Protonation and Trapping: Upon entering an acidic compartment like a lysosome (with a pH of approximately 4.5-5.0), the higher concentration of protons leads to the protonation of the this compound molecules.

-

Fluorescence Shift: The protonated, charged form of this compound is less membrane-permeable and becomes trapped and concentrated within the acidic organelle. This high concentration leads to the formation of dye aggregates, which, similar to its interaction with RNA, results in a shift to orange-red fluorescence. The intensity of this red fluorescence can be indicative of the lysosomal integrity and the cell's metabolic state.

dot

Caption: Mechanism of this compound accumulation and fluorescence in lysosomes.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound.

Table 1: Spectral Properties of this compound

| Property | Value | Solvent | Reference |

| Absorption Maximum (λabs) | 461 nm | Ethanol | [3] |

| 470 nm | - | [4] | |

| Molar Extinction Coefficient (ε) | 39,400 cm-1M-1 at 460.8 nm | Ethanol | [3] |

| Emission Maximum (λem) | 493 nm | - | [5] |

| 550 nm | - | [4] | |

| Quantum Yield (ΦF) | 0.47 | Ethanol | [3] |

| Fluorescence Lifetime (τ) | Varies with environment | - | [6] |

Table 2: Binding Affinity of Acridine Dyes with Nucleic Acids

Disclaimer: Specific binding affinity data for this compound is limited. The following data for the structurally similar Acridine Orange is provided as an estimation.

| Dye | Nucleic Acid | Binding Constant (Ka) | Method | Reference |

| Acridine Orange | Calf Thymus DNA | 2.69 × 104 M-1 | UV-Visible Spectroscopy | [7] |

| Acridine Orange | Various DNAs | 5 × 104 - 1 × 105 M-1 | Fluorescence Spectroscopy | [7] |

Table 3: Physicochemical Properties of Acridine (Parent Compound)

| Property | Value | Reference |

| pKa (ground state) | 5.1 | [8] |

| pKa (excited state) | 10.6 | [8] |

Experimental Protocols

The following are generalized protocols for the use of this compound in common applications. Optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.

Staining of Nucleic Acids in Fixed Cells for Fluorescence Microscopy

Objective: To differentially stain DNA and RNA in fixed cells.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in sterile distilled water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fixative (e.g., 4% paraformaldehyde or methanol)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Preparation: Grow cells on coverslips or chamber slides.

-

Fixation:

-

For paraformaldehyde fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

For methanol fixation: Wash cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C.

-

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Staining:

-

Prepare a working solution of this compound at a final concentration of 1-5 µg/mL in PBS.

-

Incubate the fixed cells with the this compound working solution for 5-15 minutes at room temperature, protected from light.

-

-

Washing: Wash the cells twice with PBS to remove excess stain.

-

Mounting: Mount the coverslips with a suitable mounting medium.

-

Imaging:

-

Visualize DNA (green-yellow fluorescence) using an excitation filter around 470 nm and an emission filter around 550 nm.

-

Visualize RNA (orange-red fluorescence) using an excitation filter around 460 nm and an emission filter around 650 nm.

-

Caption: Logical flow for differentiating cell populations in apoptosis assays using this compound and Propidium Iodide.

Conclusion

This compound is a versatile and powerful fluorescent probe for the study of fundamental cellular processes. Its ability to differentially stain DNA and RNA, coupled with its capacity to accumulate in acidic organelles, provides researchers with a valuable tool for investigating nucleic acid dynamics, lysosomal function, and cell viability. By understanding the core mechanisms of this compound staining and employing appropriate experimental protocols, scientists can effectively leverage this dye to gain deeper insights in their research endeavors.

References

- 1. biognost.com [biognost.com]

- 2. mdpi.com [mdpi.com]

- 3. omlc.org [omlc.org]

- 4. Fluorochrome Data Tables [evidentscientific.com]

- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 6. Fluorescence decay studies of the DNA-3,6-diaminoacridine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interactions of acridine orange with double stranded nucleic acids. Spectral and affinity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acridine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Acridine Yellow: Fluorescence Spectrum and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine Yellow, also known as this compound G, is a fluorescent dye belonging to the acridine family.[1] It is a valuable tool in various scientific disciplines, particularly in cellular and molecular biology, owing to its distinct fluorescent properties. This technical guide provides a comprehensive overview of the fluorescence spectrum, physicochemical properties, and common applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Physicochemical Properties

This compound is typically available as its hydrochloride salt.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₅N₃·HCl | [2][3] |

| Molar Mass | 273.76 g/mol | [2][4][5] |

| CAS Number | 135-49-9 | [4][6] |

| Appearance | Yellow to brown crystalline powder | [2][3] |

| Solubility | Soluble in ethanol and boiling water. Insoluble in cold water and benzene. A solubility of 1 mg/mL in water has been reported. | [2][7] |

| pKa | The pKa of the parent compound, acridine, is 5.60. The specific pKa for this compound is not readily available. | [8] |

Fluorescence Spectrum and Photophysical Properties

This compound exhibits a strong bluish-green fluorescence.[1] The efficiency and spectral characteristics of this fluorescence are crucial for its application as a fluorescent probe.

| Parameter | Value | Solvent/Conditions | Reference |

| Excitation Maximum (λex) | ~461 - 470 nm | Ethanol/Aqueous Buffer | [3][4][5] |

| Emission Maximum (λem) | ~493 - 550 nm | Ethanol/Aqueous Buffer | [3][4][5] |

| Molar Extinction Coefficient (ε) | 39,400 cm⁻¹M⁻¹ at 460.8 nm | Ethanol | [9] |

| Quantum Yield (Φ) | 0.47 | Ethanol | [6] |

| Fluorescence Lifetime (τ) | Temperature-dependent; exhibits long-lived delayed fluorescence. | Rigid Saccharide Glass | [9][10] |

The fluorescence of this compound is influenced by its environment, including solvent polarity and pH. It is known to intercalate into nucleic acids, which can alter its fluorescent properties and forms the basis for its use as a biological stain.[3]

Experimental Protocols

While specific protocols for this compound are not as prevalent in the literature as for its close relative, Acridine Orange, the following methodologies, adapted from established procedures for acridine dyes, can be effectively employed.

General Protocol for Staining of Cells/Bacteria for Fluorescence Microscopy

This protocol outlines the basic steps for staining cellular or bacterial samples with an acridine dye for visualization by fluorescence microscopy.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in ethanol or water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fixative (e.g., Methanol or 4% paraformaldehyde)

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., excitation around 470 nm, emission around 520 nm)

Procedure:

-

Sample Preparation:

-

For suspension cells or bacteria, create a thin smear on a clean microscope slide and air dry.

-

For adherent cells, grow them on sterile coverslips in a petri dish.

-

-

Fixation:

-

Flood the slide or coverslip with fixative (e.g., methanol) for 2-5 minutes.

-

Drain the fixative and allow the sample to air dry completely.

-

-

Staining:

-

Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 1-10 µM.

-

Cover the fixed sample with the this compound working solution and incubate for 2-15 minutes at room temperature, protected from light.

-

-

Washing:

-

Gently rinse the slide or coverslip with PBS to remove excess stain.

-

-

Mounting and Imaging:

-

Mount the coverslip onto a microscope slide with a drop of mounting medium.

-

Visualize the stained sample using a fluorescence microscope equipped with a suitable filter set for this compound (e.g., a blue excitation filter and a green emission filter).

-

References

- 1. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 2. dalynn.com [dalynn.com]

- 3. New applications of the acridine orange fluorescence staining method: Screening for circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the general procedure of acridine orange staining? | AAT Bioquest [aatbio.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. Acridine orange as a probe for measuring pH gradients across membranes: mechanism and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cimini-lab.broadinstitute.org [cimini-lab.broadinstitute.org]

- 10. youtube.com [youtube.com]

Acridine Yellow: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine Yellow, also known as 3,6-diamino-2,7-dimethylacridine, is a fluorescent dye belonging to the acridine family. It is widely utilized in various scientific disciplines, including histology, cytology, and microbiology, primarily as a fluorescent stain for nucleic acids. Its ability to intercalate into DNA and emit a characteristic yellow-green fluorescence under ultraviolet light makes it a valuable tool for visualizing cellular structures and processes. This technical guide provides an in-depth overview of the chemical structure of this compound and a detailed examination of its synthesis, tailored for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound with a core acridine ring system substituted with two amino groups at positions 3 and 6, and two methyl groups at positions 2 and 7. The compound is typically available as its hydrochloride salt, which enhances its solubility in aqueous solutions.

The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 2,7-dimethylacridine-3,6-diamine;hydrochloride[1] |

| Synonyms | This compound G, Basic Yellow K, 3,6-Diamino-2,7-dimethylacridine |

| CAS Number | 135-49-9[1] |

| Molecular Formula | C₁₅H₁₆ClN₃[1] |

| Molecular Weight | 273.76 g/mol [1] |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Soluble in water and ethanol |

| Fluorescence | Excitation: ~470 nm, Emission: ~550 nm |

Synthesis of this compound

The synthesis of the acridine ring system can be achieved through several established methods, most notably the Bernthsen acridine synthesis and the Ullmann condensation. For this compound specifically, a common synthetic approach involves the condensation of a substituted m-phenylenediamine derivative with a one-carbon electrophile, followed by an acid-catalyzed cyclization and oxidation.

A plausible and historically relevant method for the synthesis of this compound involves the reaction of 2,4-diaminotoluene (m-toluenediamine) with an agent that can provide the bridging methine carbon of the acridine core, such as formic acid or formaldehyde, followed by an oxidative cyclization. This is analogous to the synthesis of the parent compound, 3,6-diaminoacridine (proflavine), from m-phenylenediamine.

Experimental Protocol: Synthesis of 3,6-Diaminoacridine (Proflavine) - A Model for this compound Synthesis

Materials:

-

1,3-Phenylenediamine

-

Glycerol

-

Formic acid

-

Hydrochloric acid (32%)

-

Sodium hydroxide

-

Activated carbon

-

Methanol

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 86.4 g of 1,3-phenylenediamine in 240 g of glycerol. To this solution, add 16 ml of formic acid.[2]

-

Initial Heating: Heat the solution with stirring in a water bath at 80°C for approximately 1.5 hours.[2]

-

Cyclization: Add 92 ml of 32% hydrochloric acid and heat the mixture to 150°C in an air bath. Continue heating for about three hours to allow for the evaporation of water and completion of the reaction.[2]

-

Workup:

-

Cool the reaction mixture to approximately 100°C and dilute it with water to a total volume of 800 ml.[2]

-

Prepare a solution of 40 g of sodium hydroxide in 800 ml of water and cool it in an ice bath.[2]

-

Slowly add the diluted reaction mixture to the cold sodium hydroxide solution with vigorous stirring to precipitate the crude 3,6-diaminoacridine base.[2]

-

-

Purification:

-

The crude base can be recrystallized from a suitable solvent such as morpholine, with the addition of activated carbon to remove colored impurities.[2]

-

To obtain the monohydrochloride salt, the purified base is dissolved in a mixture of methanol and an appropriate amount of 32% hydrochloric acid.[2]

-

Addition of activated carbon, followed by heating to boiling and hot filtration, is performed.[2]

-

Upon cooling the filtrate with stirring, the 3,6-diaminoacridine monohydrochloride crystallizes.[2]

-

The crystals are collected by filtration and dried to a constant weight.[2]

-

To adapt this protocol for this compound synthesis, 2,4-diaminotoluene would be used in place of 1,3-phenylenediamine. The stoichiometry would need to be adjusted based on the molecular weight of the starting material. The general reaction conditions and workup procedure would likely be similar.

Quantitative Data

Specific quantitative data for the synthesis of this compound from contemporary sources is limited in the reviewed literature. However, the patent for the analogous proflavine synthesis reports a yield of approximately 80% for the pure monohydrochloride product after workup of the mother liquors.[2] It is reasonable to expect a comparable yield for the synthesis of this compound using a similar methodology.

| Parameter | Proflavine Synthesis (Model) | Expected for this compound Synthesis |

| Starting Material | 1,3-Phenylenediamine | 2,4-Diaminotoluene |

| Reported Yield | ~80%[2] | Comparable to the model |

| Purity | High purity for pharmaceutical use[2] | High purity achievable with recrystallization |

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound, based on the adapted proflavine synthesis protocol.

Caption: Synthesis workflow for this compound.

Conclusion

This compound remains a significant fluorescent dye in various research applications. Its chemical structure, centered on the acridine core with specific amino and methyl substitutions, dictates its unique spectral properties. While detailed contemporary experimental protocols with extensive quantitative data for its synthesis are not abundant in readily accessible literature, historical and analogous synthetic methods provide a clear and reliable pathway for its preparation. The adaptation of the well-established synthesis of proflavine offers a practical approach for the laboratory-scale production of this compound, enabling further research and development in areas requiring fluorescent labeling of nucleic acids. Researchers undertaking this synthesis should adhere to standard laboratory safety practices, particularly when handling corrosive acids and heating reactions to high temperatures.

References

Acridine Yellow: A Technical Guide to its Discovery and Historical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine Yellow, a derivative of acridine, is a fluorescent dye with a significant history in various scientific and medical fields. First synthesized in the late 19th century, its unique properties led to its adoption as a biological stain, a probe for cellular pH, and a topical antiseptic. This technical guide provides an in-depth exploration of the discovery of this compound and its key historical applications, presenting quantitative data, detailed experimental methodologies, and visual representations of its scientific context.

Discovery and Synthesis

The journey of this compound begins with the isolation of its parent compound, acridine. In 1870, German chemists Carl Gräbe and Heinrich Caro first isolated acridine from coal tar.[1][2] This discovery paved the way for the synthesis of a new class of dyes.

The discovery of this compound itself is credited to Moriz Freund in 1896 .[3][4] Working at the University of Prague, Freund first synthesized this novel compound. Subsequently, Karl Drechsler , a student of Guido Goldschmiedt, developed methods for its production in larger quantities, which allowed for a more thorough examination of its properties.[3][4]

Acridine dyes are generally synthesized through the condensation of 1,3-diaminobenzene derivatives.[1] The specific synthesis of this compound (3,6-diamino-2,7-dimethylacridine) involves the reaction of 2,4-diaminotoluene with an appropriate aldehyde.

Physicochemical Properties and Quantitative Data

This compound is a yellow crystalline powder that exhibits strong bluish-green fluorescence in solution.[3][4][5] It is typically available as a hydrochloride salt to enhance its water solubility.[3][4][5] The key photophysical properties of this compound are summarized in the table below.

| Property | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 460.8 nm | Ethanol | [3] |

| Emission Maximum (λem) | ~500 nm | Ethanol | [3] |

| Molar Extinction Coefficient (ε) | 39,400 cm-1M-1 at 460.8 nm | Ethanol | [3] |

| Fluorescence Quantum Yield (ΦF) | 0.47 | Ethanol | [3] |

Historical Applications

This compound's utility stemmed from its fluorescence and its interaction with biological molecules. Its primary historical applications were in microscopy and as an antiseptic.

Fluorescent Microscopy and Biological Staining

One of the earliest and most significant applications of this compound was as a fluorescent stain in histology.[3][4][5][6] Its ability to bind to cellular components and emit a bright fluorescence under ultraviolet light made it a valuable tool for visualizing cellular structures. It was also employed as a fluorescent probe for the non-invasive measurement of cytoplasmic pH changes in living cells.[3][4][5]

The staining mechanism of acridine dyes involves their intercalation into nucleic acids. This interaction is the basis for the differential staining of DNA and RNA by the closely related compound, Acridine Orange, and a similar principle applies to this compound.

The following protocol is based on established methods for Acridine Orange, a closely related dye, and represents a likely historical procedure for using this compound in histological staining.

-

Slide Preparation: Prepare thin sections of tissue or a smear of cells on a glass microscope slide.

-

Fixation: Immerse the slide in a suitable fixative, such as 70% ethanol, for 10-15 minutes.

-

Hydration: Rehydrate the sample by passing it through a series of decreasing ethanol concentrations (e.g., 50%, 30%) and finally into distilled water.

-

Staining Solution Preparation: Prepare a dilute aqueous solution of this compound. A typical starting concentration would be in the range of 0.01% to 0.1% (w/v).

-

Staining: Flood the slide with the this compound staining solution and incubate for 1-5 minutes.

-

Rinsing: Briefly rinse the slide in distilled water or a buffer solution to remove excess stain.

-

Dehydration and Mounting: Dehydrate the sample through an increasing series of ethanol concentrations, clear with xylene, and mount with a non-fluorescent mounting medium.

-

Visualization: Observe the stained sample using a fluorescence microscope equipped with the appropriate filter set for this compound's excitation and emission wavelengths.

Topical Antiseptic

The antimicrobial properties of acridine derivatives were first recognized by Paul Ehrlich and his colleagues in the early 20th century.[2][7] This led to the use of several acridine compounds, including those closely related to this compound, as topical antiseptics. During World War I, acridine derivatives like proflavine and acriflavine were widely used for the treatment of wounds to prevent bacterial infections.[2][7]

This compound, being a 3,6-diaminoacridine derivative, shares the core structure responsible for the antiseptic activity of proflavine (3,6-diaminoacridine). The mechanism of action is believed to be the intercalation of the planar acridine molecule into bacterial DNA, thereby inhibiting replication and transcription.

While specific formulations for "this compound" as a standalone antiseptic are not well-documented, its application would have followed the general practice for acridine antiseptics of the era.

-

Preparation of the Antiseptic Solution: An aqueous solution of the acridine dye, typically the hydrochloride salt for better solubility, was prepared. Concentrations would have varied, but solutions for wound irrigation were often in the range of 1:1000 to 1:5000 (0.1% to 0.02%).

-

Wound Cleansing: The wound would first be debrided and cleansed of foreign material.

-

Application: The this compound solution would be applied directly to the wound bed, often by irrigation or by soaking gauze dressings in the solution and packing the wound.

-

Dressing: The wound would then be covered with a sterile dressing.

The use of acridine antiseptics declined with the advent of sulfonamides and penicillin, which had superior efficacy and fewer side effects.

Other Historical Applications

Beyond its primary uses, this compound also found application as a mutagen in microbiology .[3][4][5] Its ability to damage DNA was harnessed by researchers to induce mutations in microorganisms for genetic studies.

Conclusion

This compound holds a significant place in the history of chemical and biomedical sciences. From its discovery in the late 19th century, its fluorescent and bioactive properties were quickly recognized and applied in the fields of microscopy and medicine. While many of its historical applications have been superseded by more advanced technologies and pharmaceuticals, the foundational principles of its use, particularly in fluorescence microscopy, remain relevant. This technical guide provides a comprehensive overview for researchers and professionals interested in the historical context and fundamental properties of this versatile acridine dye.

References

- 1. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THE ANTISEPTIC PROPERTIES OF ACRIFLAVINE AND PROFLAVINE, AND BRILLIANT GREEN: WITH SPECIAL REFERENCE TO SUITABILITY FOR WOUND THERAPY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Proflavine - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. ddescholar.acemap.info [ddescholar.acemap.info]

- 7. researchgate.net [researchgate.net]

Acridine Yellow as a pH Indicator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles governing the use of Acridine Yellow as a pH indicator. It covers the fundamental chemical and physical properties, the mechanism of its color change, and detailed experimental protocols for its characterization and application.

Introduction

This compound, systematically known as 3,6-diamino-2,7-dimethylacridine, is a fluorescent dye belonging to the acridine family.[1] While widely recognized for its application as a fluorescent stain in histology and a mutagen in microbiology, its pH-sensitive spectroscopic properties also make it a valuable, albeit less common, pH indicator.[1] This guide focuses on the core principles that enable this compound to function as a visual and spectrophotometric pH indicator.

Core Principle: An Acid-Base Equilibrium

The functionality of this compound as a pH indicator is rooted in its nature as a weak base. The molecule possesses amino groups that can be protonated or deprotonated depending on the hydrogen ion concentration (pH) of the solution. This reversible protonation alters the electronic structure of the molecule, leading to a change in its light absorption and emission properties, which manifests as a visible color change.

The equilibrium between the protonated (acidic) and deprotonated (basic) forms of this compound (AY) can be represented as:

AY (basic form) + H⁺ ⇌ AYH⁺ (acidic form)

The equilibrium constant for this reaction is the acid dissociation constant (Ka), which is more conveniently expressed in its logarithmic form, pKa. The Henderson-Hasselbalch equation provides a mathematical framework for understanding the relationship between pH, pKa, and the ratio of the two forms of the indicator:

pH = pKa + log ([AY]/[AYH⁺])

When the pH of the solution is equal to the pKa of this compound, the concentrations of the protonated and deprotonated forms are equal. The observed color is an intermediate of the colors of the two forms. When the pH is significantly lower than the pKa, the protonated form (AYH⁺) dominates, and when the pH is significantly higher, the deprotonated form (AY) is prevalent. The visible color change is most pronounced within a pH range of approximately pKa ± 1.

Quantitative Data

The following table summarizes the key quantitative data for this compound relevant to its use as a pH indicator.

| Property | Value | Source |

| Chemical Name | 3,6-diamino-2,7-dimethylacridine | [1] |

| Molecular Formula | C₁₅H₁₅N₃ | |

| Molar Mass | 237.30 g/mol | |

| pKa | ~7.6 (estimated midpoint) | |

| pH Transition Range | 7.0 - 8.5 | |

| Color in Acidic Form (pH < 7.0) | Yellow | |

| Color in Basic Form (pH > 8.5) | Colorless to Pale Yellow | |

| λmax (in ethanol) | 442 nm |

Signaling Pathway and Chemical Structures

The change in pH shifts the equilibrium between the two forms of this compound, leading to a change in the observed color. This can be visualized as a simple signaling pathway.

Caption: pH-dependent equilibrium of this compound.

The chemical structures of the protonated and deprotonated forms of this compound are central to understanding the mechanism of color change.

Caption: Protonated and deprotonated forms of this compound.

Experimental Protocols

Preparation of this compound Indicator Solution

A standard stock solution of this compound can be prepared for use as a pH indicator.

Materials:

-

This compound hydrochloride

-

Ethanol (95% or absolute)

-

Distilled or deionized water

-

Volumetric flask (100 mL)

-

Analytical balance

Procedure:

-

Accurately weigh 0.1 g of this compound hydrochloride.

-

Dissolve the weighed powder in approximately 50 mL of 95% ethanol in a 100 mL volumetric flask.

-

Gently warm the solution if necessary to ensure complete dissolution.

-

Once dissolved and cooled to room temperature, dilute the solution to the 100 mL mark with distilled or deionized water.

-

Mix the solution thoroughly. Store in a dark, well-stoppered bottle.

Spectrophotometric Determination of the pKa of this compound

This protocol outlines the spectrophotometric method for determining the pKa of this compound.

Materials:

-

This compound indicator solution (prepared as in 5.1)

-

A series of buffer solutions with known pH values spanning the expected transition range (e.g., pH 6.0 to 9.0 at 0.2 pH unit intervals). Phosphate buffers are suitable for this range.

-

UV-Vis spectrophotometer

-

Cuvettes (1 cm path length)

-

pH meter

-

Pipettes

Experimental Workflow:

Caption: Spectrophotometric pKa determination workflow.

Procedure:

-

Prepare a series of solutions: To a set of test tubes, add a constant, small volume of the this compound stock solution to a fixed volume of each buffer solution. A typical final concentration of the indicator should be in the range of 10⁻⁵ M.

-

Measure absorbance spectra: For each solution, measure the full absorbance spectrum (e.g., from 350 nm to 550 nm) using the spectrophotometer. Use the corresponding buffer solution without the indicator as a blank.

-

Identify absorption maxima: From the spectra of the most acidic and most basic solutions, determine the wavelength of maximum absorbance (λmax) for the protonated (AYH⁺) and deprotonated (AY) forms, respectively.

-

Measure absorbance at λmax: Measure the absorbance of all the prepared solutions at the identified λmax for both the acidic and basic forms.

-

Data analysis:

-

Plot the absorbance at the λmax of the basic form versus the pH of the buffer solutions. This should yield a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve, which corresponds to half the maximum absorbance change.

-

Alternatively, the pKa can be calculated for each pH value using the following equation, where A is the measured absorbance at a given pH, A(acid) is the absorbance of the fully protonated form, and A(base) is the absorbance of the fully deprotonated form at the chosen wavelength: pKa = pH - log [(A - A(acid)) / (A(base) - A)]

-

The average of the calculated pKa values provides the experimental pKa of this compound.

-

Conclusion

This compound, while primarily known for its fluorescent properties in biological staining, exhibits clear pH-dependent halochromism, making it a functional acid-base indicator. Its principle of operation is based on a reversible protonation equilibrium that alters its molecular structure and, consequently, its absorption of visible light. With a transition range in the slightly alkaline region, it is suitable for specific applications in chemical analysis and biological research where a visual or spectrophotometric indication of pH in this range is required. The detailed protocols provided in this guide offer a framework for the preparation, characterization, and application of this compound as a pH indicator.

References

Acridine Yellow: A Technical Guide to DNA and RNA Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine Yellow, a synthetic organic dye belonging to the acridine family, is widely recognized for its fluorescent properties and its ability to interact with nucleic acids. This technical guide provides an in-depth exploration of the binding affinity of this compound and its close analog, Acridine Orange, with DNA and RNA. Understanding the thermodynamics and kinetics of these interactions is crucial for applications ranging from fluorescent microscopy and cell staining to the development of novel therapeutic agents that target nucleic acids. This document outlines the common experimental protocols used to quantify these interactions and presents available binding data to serve as a reference for researchers in the field.

Mechanisms of Acridine Dye Interaction with Nucleic Acids

Acridine dyes primarily interact with DNA and RNA through two main binding modes:

-

Intercalation: The planar tricyclic structure of the acridine molecule inserts itself between the base pairs of double-stranded DNA (dsDNA) and, to some extent, structured regions of RNA. This mode of binding typically leads to a significant increase in the fluorescence quantum yield of the dye.

-

Electrostatic Binding: As cationic molecules, acridine dyes can also bind to the negatively charged phosphate backbone of nucleic acids through electrostatic interactions. This binding mode is more common with single-stranded DNA (ssDNA) and RNA, and can lead to dye aggregation along the nucleic acid strand, often resulting in a shift in the fluorescence emission spectrum.

The prevalence of each binding mode is dependent on factors such as the dye-to-nucleic acid ratio, ionic strength of the solution, and the secondary structure of the nucleic acid.

Quantitative Analysis of Binding Affinity

The strength of the interaction between acridine dyes and nucleic acids is quantified by the binding constant (Kb) or the dissociation constant (Kd), where Kb = 1/Kd. A higher Kb or a lower Kd indicates a stronger binding affinity. Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) provide further insight into the forces driving the binding event.

Due to the limited availability of specific quantitative data for this compound, the following tables summarize data for the closely related and structurally similar compound, Acridine Orange, interacting with DNA. This data is presented to provide a comparative reference for expected binding affinities.

Table 1: Binding Constants of Acridine Orange with DNA

| DNA Source | Method | Binding Constant (Kb) (M⁻¹) | Reference |

| Calf Thymus DNA | UV-Vis Spectroscopy | 2.69 × 10⁴ | [1] |

| Herring Sperm DNA | Fluorescence Spectroscopy | 3.2 × 10⁴ (at 2 µM AO) | [2] |

| Herring Sperm DNA | Fluorescence Spectroscopy | ~3.7 × 10³ (at 10 µM AO) | [2] |

Note: The binding constant for Acridine Orange with DNA can be dependent on the dye concentration, suggesting different binding modes at varying dye-to-DNA ratios.[2]

Table 2: Thermodynamic Parameters for this compound G Binding to Humic Acid

While not DNA or RNA, the following data for this compound G binding to humic acid provides an example of its thermodynamic profile determined by fluorescence quenching.

| Parameter | Value | Units |

| ΔH° | -29.8 | kJ/mol |

| ΔG° | -0.71 | kJ/mol |

Data from reference[3].

Experimental Protocols

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a common method to investigate the binding of ligands to nucleic acids. The interaction of an acridine dye with DNA or RNA leads to changes in the absorption spectrum of the dye (hypochromism and bathochromic shift).

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Prepare a stock solution of DNA or RNA in the same buffer. The concentration of the nucleic acid should be determined spectrophotometrically using the known molar extinction coefficient at 260 nm.

-

-

Titration:

-

Place a fixed concentration of the this compound solution in a quartz cuvette.

-

Record the initial absorption spectrum (typically in the range of 400-500 nm for this compound).

-

Incrementally add small aliquots of the nucleic acid solution to the cuvette.

-

After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the absorption spectrum.

-

-

Data Analysis:

-

The binding constant (Kb) can be determined by analyzing the changes in absorbance at the wavelength of maximum absorption using the following equation: [DNA] / (εa - εf) = [DNA] / (εb - εf) + 1 / (Kb * (εb - εf)) where:

-

[DNA] is the concentration of the nucleic acid.

-

εa is the apparent extinction coefficient (Aobs/[Dye]).

-

εf is the extinction coefficient of the free dye.

-

εb is the extinction coefficient of the fully bound dye.

-

-

A plot of [DNA] / (εa - εf) versus [DNA] gives a straight line with a slope of 1 / (εb - εf) and a y-intercept of 1 / (Kb * (εb - εf)). Kb is the ratio of the slope to the intercept.

-

Experimental Workflow for UV-Visible Spectrophotometry

Caption: Workflow for determining binding affinity using UV-Vis spectrophotometry.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying ligand-nucleic acid interactions. The fluorescence of this compound is often enhanced upon intercalation into DNA or RNA.

Protocol:

-

Preparation of Solutions: Prepare stock solutions of this compound and nucleic acids as described for UV-Visible spectrophotometry.

-

Titration:

-

Place a fixed concentration of the nucleic acid solution in a fluorescence cuvette.

-

Set the excitation wavelength (around 440 nm for this compound) and record the emission spectrum (typically 480-600 nm).

-

Incrementally add small aliquots of the this compound solution to the cuvette.

-

After each addition, mix and allow for equilibration before recording the fluorescence emission spectrum.

-

-

Data Analysis (Scatchard Plot):

-

The binding data can be analyzed using a Scatchard plot.[4][5] The Scatchard equation is: r / Cf = Kb * (n - r) where:

-

r is the ratio of the concentration of bound dye to the total concentration of nucleic acid.

-

Cf is the concentration of free dye.

-

Kb is the binding constant.

-

n is the number of binding sites per nucleotide.

-

-

A plot of r / Cf versus r will yield a straight line with a slope of -Kb and an x-intercept of n.

-

Logical Diagram of Scatchard Analysis

Caption: Data analysis workflow for Scatchard plot from fluorescence titration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6][7][8][9][10][11][12][13][14][15][16]

Protocol:

-

Preparation of Solutions:

-

Prepare solutions of this compound and the nucleic acid in the same buffer and degas them thoroughly to avoid air bubbles.

-

The concentration of the titrant (in the syringe, typically the dye) should be 10-20 times higher than the titrate (in the sample cell, typically the nucleic acid).

-

-

Experiment:

-

Load the nucleic acid solution into the sample cell and the this compound solution into the injection syringe.

-

Set the desired temperature and allow the system to equilibrate.

-

Perform a series of small, sequential injections of the dye into the nucleic acid solution. The heat change after each injection is measured.

-

-

Data Analysis:

-

The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

-

This data is then plotted as heat per mole of injectant versus the molar ratio of dye to nucleic acid.

-

This binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding constant (Kb), the stoichiometry of binding (n), and the enthalpy of binding (ΔH°).

-

The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated using the following equations: ΔG° = -RT * ln(Kb) ΔG° = ΔH° - TΔS° where R is the gas constant and T is the absolute temperature.

-

ITC Experimental and Analysis Workflow

Caption: Workflow for Isothermal Titration Calorimetry experiment and analysis.

Signaling Pathways and Logical Relationships

This compound is primarily used as a fluorescent probe and is not typically involved in specific signaling pathways in the same way a signaling molecule would be. Its biological effects are generally attributed to the physical disruption of DNA and RNA processes due to intercalation. The logical relationship of its primary mechanism of action is depicted below.

Simplified Mechanism of Action of Acridine Dyes

Caption: Simplified mechanism of action for acridine dyes on nucleic acids.

Conclusion

This technical guide has provided an overview of the binding of this compound and related acridine dyes to DNA and RNA. While specific quantitative binding data for this compound is sparse in the literature, the well-established methodologies of UV-Visible spectrophotometry, fluorescence spectroscopy, and isothermal titration calorimetry provide robust frameworks for its characterization. The provided protocols and data for the closely related Acridine Orange serve as a valuable starting point for researchers investigating the nucleic acid binding properties of this compound. A thorough understanding of these interactions is essential for the continued development of acridine-based compounds in various scientific and therapeutic applications.

References

- 1. nathan.instras.com [nathan.instras.com]

- 2. Interactions of the DNA intercalator acridine orange, with itself, with caffeine, and with double stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigating the binding of acridine, acridine orange, and this compound G to humic acid through fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Scatchard equation - Wikipedia [en.wikipedia.org]

- 6. Isothermal titration calorimetry of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studying RNA-RNA and RNA-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ibmc.cnrs.fr [ibmc.cnrs.fr]

- 9. Use of Isothermal Titration Calorimetric (ITC) for Studying Adduct-Induced DNA Conformational Heterogeneity – College of Pharmacy [web.uri.edu]

- 10. Applications of Isothermal Titration Calorimetry in RNA Biochemistry and Biophysics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The use of isothermal titration calorimetry and molecular dynamics to show variability in DNA transfection performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Importance of isothermal titration calorimetry for the detection of the direct binding of metal ions to mismatched base pairs in duplex DNA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Thermodynamic characterization of the multivalent binding of chartreusin to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of Acridine Yellow G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Acridine Yellow G (AYG), a fluorescent dye with significant applications in optics, medicine, and as a photocatalyst.[1] This document details its spectral characteristics, quantum efficiency, and the experimental protocols for their determination. Furthermore, it visualizes key photophysical processes and experimental workflows to facilitate a deeper understanding of this versatile molecule.

Quantitative Photophysical Data

The photophysical characteristics of this compound G are highly dependent on its local environment, particularly the solvent. The data presented below has been compiled from various sources, with ethanol being the most commonly cited solvent for fundamental characterization.

Table 1.1: Absorption and Emission Properties of this compound G in Ethanol

| Parameter | Value | Wavelength (nm) | Reference |

| Molar Extinction Coefficient (ε) | 51,100 M⁻¹cm⁻¹ | 264 | [2] |

| Molar Extinction Coefficient (ε) | 39,400 M⁻¹cm⁻¹ | 460.8 | [3] |

| Maximum Absorption (λmax) | ~461-470 nm | - | [4] |

| Maximum Emission (λem) | ~493-550 nm | - | [4] |

Note: There is some variation in the reported absorption and emission maxima across different sources, which can be attributed to differences in instrumentation and experimental conditions.

Table 1.2: Fluorescence Efficiency of this compound G

| Parameter | Value | Solvent / Medium | Reference |

| Fluorescence Quantum Yield (ΦF) | 0.47 | Ethanol | [2][3] |

| Fluorescence Quantum Yield (ΦF) | 0.33 | Saccharide Glass | [5] |

| Fluorescence Lifetime (τF) | Not specified | - | - |

Note: A specific fluorescence lifetime for this compound G was not found in the provided search results. However, related acridine compounds exhibit lifetimes that are highly sensitive to their environment. For instance, Acridine Orange has a reported lifetime of 2.0 ns, while the lifetime of acridine itself can vary by as much as 20 ns depending on pH.[6][7]

Core Photophysical Processes

The interaction of this compound G with light initiates a series of photophysical events that are best described by a Jablonski diagram. These processes govern its fluorescence and its activity as a photosensitizer.

Caption: Jablonski diagram for this compound G.

Experimental Protocols

Accurate determination of photophysical properties requires standardized experimental procedures. The following sections detail the methodologies cited for characterizing this compound G.

UV-Vis Absorption Spectroscopy

This technique measures the amount of light absorbed by a sample as a function of wavelength.

-

Instrumentation: A dual-beam spectrophotometer, such as a Cary 3, is typically used.[3]

-

Sample Preparation: The dye is dissolved in a suitable solvent (e.g., ethanol) and placed in a 1 cm pathlength quartz cuvette.[3]

-

Acquisition Parameters:

-

Data Analysis: The absorbance spectrum is recorded, and the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.

Fluorescence Spectroscopy

This method measures the emission spectrum of a fluorescent molecule after excitation at a specific wavelength.

-

Instrumentation: A spectrofluorometer, such as a Spex FluoroMax, is employed.[3]

-

Sample Preparation: Samples are prepared in quartz cuvettes. To prevent inner-filter effects, the absorbance of the solution at the excitation wavelength and across the emission range should be kept low, typically below 0.1.[3]

-

Acquisition Parameters:

-

Data Processing: The collected spectra must be corrected for instrumental factors. This includes subtracting dark counts and correcting for the wavelength-dependent sensitivity of the detector and monochromators.[3]

Determination of Fluorescence Quantum Yield (ΦF)

The quantum yield is a measure of the efficiency of the fluorescence process. While calorimetric methods provide absolute values, a common relative method involves comparing the dye to a well-characterized standard.

-

Principle (Relative Method): The integrated fluorescence intensity and the absorbance at the excitation wavelength are measured for both the unknown sample (this compound G) and a standard with a known quantum yield. The quantum yield of the sample (Φs) is calculated using the following equation:

-

Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

-

Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference standard, respectively.

-

Caption: Experimental workflow for photophysical characterization.

Mechanism of Action as a Photosensitizer

This compound G is not only a fluorescent probe but also an effective photosensitizer, a property leveraged in photodynamic therapy (PDT) and photocatalysis.[8][9] Upon light absorption, the excited dye can initiate photochemical reactions through two primary pathways, known as Type I and Type II mechanisms.

-

Photo-induced Electron Transfer (PET): this compound G can act as a PET photocatalyst, where the excited state dye engages in electron transfer with a substrate molecule.[8]

-

Photodynamic Effect: The dye can transfer its energy to molecular oxygen or other substrates, generating reactive oxygen species (ROS) such as superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[9] These ROS are highly cytotoxic and form the basis of its use in PDT.

Caption: Photosensitization mechanisms of this compound G.

References

- 1. This compound G Dye content 90 135-49-9 [sigmaaldrich.com]

- 2. PhotochemCAD | this compound G [photochemcad.com]

- 3. omlc.org [omlc.org]

- 4. This compound - CAMEO [cameo.mfa.org]

- 5. nathan.instras.com [nathan.instras.com]

- 6. researchgate.net [researchgate.net]

- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 8. This compound G (AYG) as a photo-induced electron transfer (PET) photocatalyst employed for the radical Michael–Mannich cyclocondensation of imines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxygen radicals mediate cell inactivation by acridine dyes, fluorescein, and lucifer yellow CH - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Acridine Yellow Fluorescence Quenching: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridine Yellow, a versatile fluorescent dye, is widely utilized in various biological and chemical applications, from serving as a histological stain to a probe for pH and DNA-binding interactions.[1] Its fluorescence is highly sensitive to its molecular environment, making it a valuable tool for studying molecular interactions and dynamics through the phenomenon of fluorescence quenching. This technical guide provides a comprehensive overview of the principles governing this compound fluorescence quenching, methodologies for its study, and its applications in research and drug development. While the static quenching of this compound has been documented in specific contexts such as binding to humic acid and DNA, a comprehensive set of quantitative data for dynamic quenching by common quenchers remains an area for further investigation.

Introduction to this compound and Fluorescence Quenching

This compound is a cell-permeable, nucleic acid-binding dye that exhibits a characteristic yellow-green fluorescence.[1] Its planar heterocyclic structure allows it to intercalate into DNA, and its fluorescence properties are influenced by factors such as solvent polarity, pH, and binding to macromolecules.[1][2]

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as this compound. This phenomenon can occur through various mechanisms, broadly categorized as static and dynamic quenching. Understanding and quantifying fluorescence quenching provides valuable insights into the accessibility of the fluorophore to its surroundings, the presence of binding interactions, and the kinetics of molecular processes.

Core Principles of this compound Fluorescence

The fluorescence of this compound, like other fluorophores, is governed by the absorption of light at a specific wavelength, leading to the excitation of an electron to a higher energy state. The subsequent return of the electron to its ground state results in the emission of a photon at a longer wavelength (lower energy). This process can be visualized using a Jablonski diagram.

Mechanisms of Fluorescence Quenching

Fluorescence quenching can be broadly classified into two main types: static and dynamic quenching. These mechanisms differ in their underlying physical processes and can be distinguished by their effects on the fluorophore's fluorescence lifetime.

Static Quenching

Static quenching occurs when this compound forms a non-fluorescent complex with a quencher molecule in the ground state. This pre-formed complex is incapable of fluorescing upon excitation.

-

Characteristics:

-

The fluorescence intensity decreases.

-

The fluorescence lifetime of the uncomplexed this compound remains unchanged.

-

The quenching efficiency may decrease with increasing temperature due to the dissociation of the ground-state complex.

-

The absorption spectrum of this compound may be altered upon complex formation.

-

An example of static quenching involves the interaction of an acridine-triazole fluorescent probe with iodide ions, where a non-fluorescent complex is formed.[3] Similarly, the binding of this compound G to humic acid has been shown to proceed via a static quenching mechanism.[2]

Dynamic Quenching

Dynamic, or collisional, quenching happens when an excited this compound molecule collides with a quencher molecule. This collision provides a non-radiative pathway for the excited state to return to the ground state, thus preventing fluorescence.

-

Characteristics:

-

The fluorescence intensity decreases.

-

The fluorescence lifetime of this compound decreases.

-

The quenching efficiency increases with increasing temperature due to higher diffusion rates and more frequent collisions.

-

The absorption spectrum of this compound remains unchanged.

-

Common collisional quenchers include iodide ions and acrylamide.

References

Acridine Yellow as a Photo-Induced Electron Transfer Catalyst: A Technical Guide

Introduction

Visible-light photoredox catalysis has emerged as a powerful paradigm in modern organic synthesis, enabling novel transformations under mild and environmentally benign conditions. This approach harnesses the energy of visible light to generate reactive intermediates through single-electron transfer (SET) events. While often dominated by expensive and rare transition metal complexes, such as those based on iridium and ruthenium, there is a growing demand for sustainable alternatives. Organic dyes have proven to be highly effective, low-cost, and readily available photocatalysts.[1]

Acridine Yellow G (AYG), a highly fluorescent organic dye, has garnered significant attention as a robust photo-induced electron transfer (PET) catalyst. Its strong absorption in the visible spectrum, favorable photophysical properties, and accessibility make it an attractive option for a range of synthetic applications, from multicomponent reactions to radical synthesis.[1][2] This technical guide provides an in-depth overview of the core principles, mechanistic pathways, and practical applications of this compound in photoredox catalysis, intended for researchers, chemists, and professionals in drug development.

Core Principles: Photophysical and Electrochemical Properties

The efficacy of a photocatalyst is dictated by its photophysical and electrochemical characteristics. These properties determine its ability to absorb light, the energy of its excited state, and its potency as a redox agent. This compound possesses a favorable combination of these attributes, making it an efficient catalyst for reactions initiated by visible light. The key properties are summarized in Table 1.

Upon absorption of a photon (typically from a blue LED), this compound is promoted from its ground state (S₀) to an excited singlet state (S₁).[1] This excited state is a more potent redox agent than the ground state and can engage in electron transfer with a suitable substrate. The energy of this excited state is crucial for determining the thermodynamic feasibility of a given reaction.

| Property | Value | Solvent |

| Absorption Maximum (λmax) | ~461 nm | Ethanol |

| Molar Extinction Coefficient (ε) | 39,400 cm⁻¹/M at 461 nm | Ethanol |

| Emission Maximum (λem) | ~520 - 550 nm | Ethanol |

| Fluorescence Quantum Yield (Φf) | 0.47 | Ethanol |

| Estimated Singlet Energy (ES1) | ~2.53 eV | - |

| Estimated Triplet Energy (ET1) | ~2.20 eV | - |

| Singlet-Triplet Energy Splitting (ΔES-T) | ~2700 cm⁻¹ (~0.33 eV) | Saccharide Glass |

Note: Excited state energies are estimated based on the intersection of absorption/emission spectra and reported singlet-triplet splitting.[3] Precise redox potentials for this compound are not widely reported and depend heavily on experimental conditions.

Catalytic Mechanism: The Oxidative Quenching Cycle

This compound typically operates through an oxidative quenching cycle, where the excited catalyst oxidizes a reaction substrate to initiate the chemical transformation. This process is particularly effective with electron-rich substrates, such as amines.[1]

The proposed mechanism involves several key steps:

-

Excitation: The ground-state this compound (AY) absorbs a photon of visible light, promoting it to its energetic singlet excited state (AY*).

-

Single-Electron Transfer (SET): The excited catalyst (AY) interacts with an electron-rich substrate (Donor). AY acts as an oxidant, accepting a single electron from the donor. This generates the radical cation of the donor (Donor˙⁺) and the radical anion of the catalyst (AY˙⁻).

-

Radical Propagation: The newly formed substrate radical cation (Donor˙⁺) is a highly reactive intermediate that undergoes subsequent chemical reactions (e.g., cyclization, addition) to form a product intermediate radical.

-

Catalyst Regeneration: The reduced catalyst (AY˙⁻) donates its excess electron to a suitable acceptor in the reaction mixture, often a product intermediate. This step regenerates the ground-state this compound catalyst, allowing it to re-enter the catalytic cycle, and yields the final product.

Applications in Organic Synthesis

This compound has been successfully employed as a photocatalyst for various organic transformations. A notable example is its use in a four-component domino Michael–Mannich cyclocondensation reaction to synthesize polyfunctionalized dihydro-2-oxypyrroles.[1] This reaction showcases the catalyst's efficiency, achieving high yields in short reaction times under mild conditions.[4]

The performance of this compound G (AYG) in this synthesis demonstrates its superiority over other common organic dye photocatalysts and highlights the importance of catalyst loading optimization.[2]

| Entry | Catalyst (mol%) | Time (min) | Yield (%) |

| 1 | AYG (1.0) | 20 | 78 |

| 2 | AYG (1.5) | 20 | 97 |

| 3 | AYG (2.0) | 20 | 97 |

| 4 | Rose Bengal (1.5) | 20 | 68 |

| 5 | Erythrosin B (1.5) | 20 | 65 |

| 6 | Riboflavin (1.5) | 20 | 61 |

Data sourced from a study on the synthesis of dihydro-2-oxypyrroles, demonstrating optimal performance at 1.5 mol% AYG loading.[2]

Experimental Protocols

A key advantage of using this compound is the simplicity of the experimental setup. Reactions are typically conducted at room temperature using standard laboratory glassware and a common visible light source.

Representative Protocol: Synthesis of Polyfunctionalized Dihydro-2-oxypyrroles

The following is a general procedure adapted from published literature.[1]

-

Reagent Preparation: To a standard reaction vessel (e.g., a glass vial or round-bottom flask) equipped with a magnetic stir bar, add the primary amine (1.0 mmol), dialkyl acetylenedicarboxylate (1.0 mmol), and this compound G (1.5 mol%, ~4 mg).

-

Solvent Addition: Add ethanol (3 mL) as the reaction solvent.

-

Initial Irradiation: Place the vessel approximately 2-5 cm from a blue LED light source (e.g., a 12 W lamp) and agitate the mixture for 15 minutes at room temperature.

-

Addition of Components: Add the secondary amine (1.0 mmol) and formaldehyde (1.5 mmol) to the reaction mixture.

-

Reaction Completion: Continue stirring the mixture under blue light irradiation at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC). Reaction times are typically short, often between 15 and 30 minutes.[4]

-

Workup and Purification: Upon completion, the resulting product often precipitates from the solution. The pure product can be isolated by filtration and washing with cold ethanol, frequently eliminating the need for chromatographic purification.[1]

This compound stands out as a highly effective, economical, and environmentally friendly alternative to traditional transition-metal photocatalysts. Its robust performance in driving complex organic transformations using visible light highlights its potential for broader application in both academic research and industrial processes.[4] The simple experimental protocols, high reaction efficiencies, and use of a renewable energy source position this compound as a valuable tool for advancing green chemistry in the synthesis of complex molecules and drug discovery.[1]

References

In-Depth Technical Guide: Safety and Handling of Acridine Yellow Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Acridine Yellow powder, a fluorescent dye commonly used in biological and chemical research. Adherence to these guidelines is critical to ensure personnel safety and to maintain a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Furthermore, this compound is suspected of causing cancer and may have the potential for irreversible effects.[1][2][3]

GHS Hazard Statements:

Quantitative Data Summary

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₁₅N₃·HCl | [5] |

| Molecular Weight | 273.76 g/mol | [4] |

| Appearance | Brown-red to yellow crystalline powder | [1][4] |

| Solubility in Water | 1 mg/mL or 10 mg/mL | |

| Solubility in 95% Ethanol | 1 mg/mL | |

| Melting Point | >400 °C | [4] |

| λmax | 442 nm |

Table 2: Toxicological Data

| Parameter | Value | Source(s) |

| LD50/LC50 | Not available | [4][5] |

| Carcinogenicity | Suspected of causing cancer (GHS Category 2) | [2][3] |

| RTECS Number | AR8790000 | [4][5] |

Table 3: Occupational Exposure Limits

| Organization | Limit (TWA) | Limit (STEL) | Source(s) |

| OSHA PEL | None Listed | None Listed | [4] |

| ACGIH TLV | None Listed | None Listed | [4] |

| NIOSH REL | None Listed | None Listed | [4] |

Experimental Protocols

Due to the lack of publicly available studies detailing the toxicological assessment of this compound, specific experimental protocols for its toxicity testing cannot be cited. The handling and safety protocols provided below are derived from established best practices for handling hazardous chemical powders as outlined in Safety Data Sheets.

Protocol 3.1: General Handling and Weighing of this compound Powder

-

Preparation:

-

Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.[4]

-

Ensure a chemical fume hood is available and functioning correctly.

-

Designate a specific area for handling this compound to minimize contamination.

-

Assemble all necessary personal protective equipment (PPE) as detailed in Table 4.

-

-

Personal Protective Equipment (PPE):

-

Weighing Procedure:

-

Perform all weighing operations within a certified chemical fume hood to control dust.

-

Use a dedicated, labeled weighing paper or boat.

-

Minimize the creation of dust by handling the powder gently. Do not crush or grind the material outside of a contained system.[1]

-

Close the primary container tightly immediately after use.[1][5]

-

-

Dissolving Procedure:

-

Add the weighed this compound powder to the solvent slowly and carefully within the fume hood.

-

Stir gently to dissolve, avoiding splashing.

-

-

Post-Handling:

Protocol 3.2: Spill Response

-

Immediate Actions:

-

Evacuate the immediate area of the spill.

-

Alert colleagues and the laboratory supervisor.

-

If the spill is large or outside of a containment area, evacuate the laboratory and follow institutional emergency procedures.

-

-

Spill Cleanup (for small, contained spills):

-

Ensure appropriate PPE is worn, including respiratory protection.

-

Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Do not use combustible materials like paper towels to absorb the spill directly.

-

Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal. Avoid generating dust.[1][5]

-

Clean the spill area with a suitable decontamination solution, followed by soap and water.

-

Collect all cleanup materials in a sealed bag for hazardous waste disposal.

-

Visualizations

Diagram 1: Safe Handling Workflow for this compound Powder

Caption: Workflow for the safe handling of this compound powder.

Diagram 2: this compound Powder Spill Response

Caption: Decision workflow for responding to an this compound powder spill.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

-

Store locked up or in an area accessible only to authorized personnel.[4]

Disposal:

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5] Do not dispose of down the drain or in regular trash.

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

References

Methodological & Application

Application Notes and Protocols for Acridine Yellow in Bacterial Viability Assays